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Compound of Interest

Compound Name: 4-((3-Chlorobenzyl)oxy)benzoic acid

Cat. No.: B1588295 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-((3-Chlorobenzyl)oxy)benzoic Acid

Introduction
4-((3-Chlorobenzyl)oxy)benzoic acid is a derivative of benzoic acid, a structural motif of significant interest in

medicinal chemistry and materials science. As a bifunctional molecule featuring a carboxylic acid group and a

substituted benzyl ether, it serves as a versatile building block for the synthesis of more complex molecules,

including potential therapeutic agents.[1] The precise characterization of its physicochemical properties is a

prerequisite for its effective utilization in research and development, influencing factors from reaction kinetics and

solubility to formulation and biological activity.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties

of 4-((3-Chlorobenzyl)oxy)benzoic acid. It is designed for researchers, scientists, and drug development

professionals, offering not only a compilation of data but also detailed, field-proven experimental protocols for its

synthesis and characterization. The methodologies described herein are grounded in established analytical

principles, providing a self-validating framework for empirical investigation.

Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key

identifiers and structural information for 4-((3-Chlorobenzyl)oxy)benzoic acid are summarized below.
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Identifier Value Source(s)

IUPAC Name
4-[(3-chlorophenyl)methoxy]benzoic

acid
[2]

Synonyms 4-(3-Chloro-benzyloxy)-benzoic acid [2]

CAS Number 84403-70-3 [2][3][4][5]

Molecular Formula C₁₄H₁₁ClO₃ [2]

Molecular Weight 262.69 g/mol [2][6]

InChI Key
QMXPJNHJNFUZAT-UHFFFAOYSA-

N
[2]

graph "chemical_structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

// Benzoic acid part

C1 [pos="0,0!", label="C"];

C2 [pos="1.2,0.7!", label="C"];

C3 [pos="2.4,0!", label="C"];

C4 [pos="2.4,-1.4!", label="C"];

C5 [pos="1.2,-2.1!", label="C"];

C6 [pos="0,-1.4!", label="C"];

C_carboxyl [pos="-1.3,-2.1!", label="C"];

O_carboxyl1 [pos="-2.3,-1.4!", label="O"];

O_carboxyl2 [pos="-1.3,-3.2!", label="OH"];

// Ether linkage

O_ether [pos="3.6,0.7!", label="O"];

C_methylene [pos="4.8,0!", label="CH₂"];

// Chlorobenzyl part

C7 [pos="6.0,0.7!", label="C"];

C8 [pos="7.2,0!", label="C"];

C9 [pos="7.2,-1.4!", label="C"];

C10 [pos="6.0,-2.1!", label="C"];
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C11 [pos="4.8,-1.4!", label="C"];

Cl [pos="8.5,-2.1!", label="Cl"];

// Aromatic rings (invisible nodes for bond guidance)

A1 [pos="1.2,-0.7!", label="", width=0.1, height=0.1, style=invis];

A2 [pos="6.0,-0.7!", label="", width=0.1, height=0.1, style=invis];

// Bonds

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- C1 [label=""];

C6 -- C_carboxyl [label=""];

C_carboxyl -- O_carboxyl1 [label="="];

C_carboxyl -- O_carboxyl2 [label=""];

C3 -- O_ether [label=""];

O_ether -- C_methylene [label=""];

C_methylene -- C11 [label=""];

C11 -- C10 [label=""];

C10 -- C9 [label=""];

C9 -- C8 [label=""];

C8 -- C7 [label=""];

C7 -- C11 [label=""];

C9 -- Cl [label=""];

// Double bonds (approximated)

edge [style=dashed];

C1 -- C2; C3 -- C4; C5 -- C6;

C7 -- C8; C9 -- C10; C11 -- C7;

// Invisible edges for ring shape

edge [style=invis];

C1 -- A1; C2 -- A1; C3 -- A1; C4 -- A1; C5 -- A1; C6 -- A1;
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C7 -- A2; C8 -- A2; C9 -- A2; C10 -- A2; C11 -- A2;

}

Caption: Chemical structure of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Physicochemical Properties
This section summarizes the key physicochemical properties. It is important to note that while some properties

can be predicted with reasonable accuracy, experimental verification is essential for any research or

development application.

Property Value / Expected Value Rationale / Comments

Physical State White to off-white solid

[2] Expected for a medium-sized

aromatic carboxylic acid at standard

conditions.

Melting Point Not experimentally reported.

Expected to be a high-melting solid,

similar to related compounds like 4-

chlorobenzoic acid (238-241 °C).[7]

This property is highly dependent on

crystal lattice energy and should be

determined empirically via DSC.

Boiling Point Decomposes before boiling.

Carboxylic acids with high molecular

weights often decompose at elevated

temperatures. Sublimation may occur

under vacuum.[8]

Solubility

Poorly soluble in water; Soluble in

polar organic solvents (e.g., DMSO,

DMF, Methanol, Acetone).

The polar carboxylic acid group

imparts some water solubility, but this

is counteracted by the two large,

hydrophobic aromatic rings. The

behavior is similar to other

chlorobenzoic acids.[9][10]

pKa Not experimentally reported.

Expected to be a weak acid with a

pKa around 4.0-4.5. The parent

compound, benzoic acid, has a pKa

of 4.20.[11] The electron-withdrawing

nature of the ether oxygen and

chloro-substituent may slightly alter

the acidity.
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Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following

sections detail the expected spectral characteristics based on the known structure and data from analogous

compounds.

¹H and ¹³C NMR Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton.

Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

Benzoic Acid Ring Protons: Two doublets in the aromatic region (approx. 7.0-8.2 ppm). The protons ortho to

the carboxylic acid group will be further downfield than those ortho to the ether linkage due to the stronger

deshielding effect of the carboxyl group.

Chlorobenzyl Ring Protons: Four signals in the aromatic region (approx. 7.2-7.5 ppm), exhibiting complex

splitting patterns (singlet, doublet, triplet) characteristic of a 1,3-disubstituted benzene ring.

Methylene Protons (O-CH₂-Ar): A sharp singlet around 5.0-5.3 ppm, integrating to two protons.

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data.

Carbonyl Carbon (C=O): A signal in the 165-175 ppm range.

Aromatic Carbons: Multiple signals between 115-160 ppm. The carbon attached to the ether oxygen will be

significantly downfield.

Methylene Carbon (O-CH₂-Ar): A signal around 65-75 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.[12][13][14]

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the

hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹.

C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether and Acid): Strong absorptions in the 1200-1300 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (ether)

regions.

C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through

fragmentation patterns.

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 262. The presence of chlorine will

result in a characteristic M+2 peak (at m/z 264) with an intensity approximately one-third that of the M⁺ peak,

corresponding to the natural abundance of the ³⁷Cl isotope.

Key Fragments: Common fragmentation pathways would include the cleavage of the benzyl-oxygen bond,

leading to fragments corresponding to the 3-chlorobenzyl cation (m/z 125/127) and the 4-oxybenzoic acid

radical cation.

Methodologies for Synthesis and Characterization
This section provides actionable, step-by-step protocols for the synthesis and analysis of 4-((3-
Chlorobenzyl)oxy)benzoic acid.

Synthesis and Purification Workflow
The most direct route for synthesis is the Williamson ether synthesis, which involves the nucleophilic substitution

of a halide by an alkoxide.[15]
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Starting Materials:
- 4-Hydroxybenzoic acid
- 3-Chlorobenzyl chloride

- K₂CO₃, Acetone

Reaction Setup:
Combine reactants in acetone.
Reflux mixture for 12-24 hours.

Aqueous Workup:
Cool mixture, filter solids.

Acidify filtrate with HCl to pH ~2-3.

Product Isolation:
Precipitate forms.

Collect solid via vacuum filtration.

Purification:
Recrystallize crude solid from

 an Ethanol/Water mixture.

Characterization:
- Melting Point (DSC)

- Purity (HPLC)
- Structure (NMR, IR, MS)

Pure 4-((3-Chlorobenzyl)oxy)benzoic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-

hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone.
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Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).[16]

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced

pressure. Redissolve the residue in water and acidify with 2M HCl until the pH is approximately 2-3.

Isolation: A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold

water.

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to

yield the pure product. Dry the final product under vacuum.

Protocol for Melting Point Determination (Differential Scanning
Calorimetry - DSC)
Rationale: DSC provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single

endotherm is indicative of a highly pure, crystalline compound.

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan. Crimp the

pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point

(e.g., 280 °C).

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting

thermogram.

Protocol for pKa Determination (Potentiometric Titration)
Rationale: This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is

added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its

conjugate base are equal.

Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in a co-solvent system (e.g.,

50:50 ethanol:water) to ensure solubility.

Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode in the sample solution and

monitor the initial pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the

titrant in small, precise increments. Record the pH after each addition.

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum

slope on the curve (or the peak of the first derivative plot). The pKa is the pH value at exactly half of the

volume of titrant required to reach the equivalence point.

Analytical Workflow for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic

compounds.[17]

Sample Preparation:
Dissolve ~1 mg/mL of compound

in Acetonitrile/Water.

HPLC Analysis:
Inject sample onto a C18 column.

Elute with a gradient of water
and acetonitrile (with 0.1% TFA).

Monitor at 254 nm.

Data Processing:
Integrate chromatogram peaks.

Purity Calculation:
(Area of Main Peak / Total Area of All Peaks) x 100%

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact
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Phone: (601) 213-4426
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